7-Undecylquinolin-8-ol
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Overview
Description
7-Undecylquinolin-8-ol is a heterocyclic organic compound with the molecular formula C20H29NO. It is characterized by a quinoline ring substituted with an undecyl group at the 7th position and a hydroxyl group at the 8th position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Undecylquinolin-8-ol typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The undecyl group can be introduced through alkylation reactions using appropriate alkyl halides .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes, where quinoline derivatives are reacted with long-chain alkyl halides under controlled conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Undecylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of Lewis acids.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
7-Undecylquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Undecylquinolin-8-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, enzymes, and receptors, modulating their activity.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects
Comparison with Similar Compounds
Quinolin-8-ol: Lacks the undecyl group but shares the hydroxyl group at the 8th position.
7-Bromoquinolin-8-ol: Contains a bromine atom at the 7th position instead of an undecyl group.
Clioquinol: A halogenated derivative with potent antimicrobial properties
Uniqueness of 7-Undecylquinolin-8-ol: The presence of the long undecyl chain in this compound imparts unique lipophilic properties, enhancing its ability to interact with lipid membranes and hydrophobic targets. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications .
Properties
CAS No. |
67024-75-3 |
---|---|
Molecular Formula |
C20H29NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
7-undecylquinolin-8-ol |
InChI |
InChI=1S/C20H29NO/c1-2-3-4-5-6-7-8-9-10-12-18-15-14-17-13-11-16-21-19(17)20(18)22/h11,13-16,22H,2-10,12H2,1H3 |
InChI Key |
GWEBMPLMIBHPCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
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